![molecular formula C10H9NO3S B7979494 2-[2-(Furan-2-yl)-2-oxoethylidene]-3-methyl-1,3-thiazolidin-4-one](/img/structure/B7979494.png)
2-[2-(Furan-2-yl)-2-oxoethylidene]-3-methyl-1,3-thiazolidin-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[2-(Furan-2-yl)-2-oxoethylidene]-3-methyl-1,3-thiazolidin-4-one is a heterocyclic compound that features both furan and thiazolidinone moieties. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(Furan-2-yl)-2-oxoethylidene]-3-methyl-1,3-thiazolidin-4-one typically involves the reaction of furan derivatives with thiazolidinone precursors. One common method includes the condensation of furan-2-carbaldehyde with 3-methyl-1,3-thiazolidin-4-one under acidic or basic conditions . The reaction is often carried out in solvents such as ethanol or methanol, and the product is purified through recrystallization.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity. Continuous flow reactors and other advanced techniques may be employed to enhance efficiency and scalability .
Analyse Chemischer Reaktionen
Types of Reactions
2-[2-(Furan-2-yl)-2-oxoethylidene]-3-methyl-1,3-thiazolidin-4-one can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The carbonyl group can be reduced to form corresponding alcohols.
Substitution: Electrophilic substitution reactions can occur at the furan ring, leading to various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Electrophilic reagents like bromine (Br₂) or nitric acid (HNO₃) can be used under controlled conditions.
Major Products
Wissenschaftliche Forschungsanwendungen
Chemistry: As a building block for synthesizing more complex heterocyclic compounds.
Biology: Investigated for its antimicrobial and antifungal properties.
Medicine: Potential use as a lead compound for developing new pharmaceuticals, particularly for treating infections and inflammatory diseases.
Industry: Utilized in the development of new materials with specific chemical properties.
Wirkmechanismus
The mechanism by which 2-[2-(Furan-2-yl)-2-oxoethylidene]-3-methyl-1,3-thiazolidin-4-one exerts its effects is primarily through interaction with biological macromolecules. The furan and thiazolidinone moieties can interact with enzymes and receptors, potentially inhibiting their activity or altering their function. This interaction can disrupt cellular processes, leading to antimicrobial or anti-inflammatory effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Furoic acid: A simple furan derivative with antimicrobial properties.
Thiazolidin-2,4-dione: Known for its use in antidiabetic drugs.
Furan-2-carbaldehyde: A precursor in the synthesis of various furan derivatives.
Uniqueness
2-[2-(Furan-2-yl)-2-oxoethylidene]-3-methyl-1,3-thiazolidin-4-one is unique due to the combination of furan and thiazolidinone rings in its structure. This dual functionality allows it to participate in a wider range of chemical reactions and exhibit diverse biological activities compared to simpler compounds .
Eigenschaften
IUPAC Name |
(2Z)-2-[2-(furan-2-yl)-2-oxoethylidene]-3-methyl-1,3-thiazolidin-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO3S/c1-11-9(13)6-15-10(11)5-7(12)8-3-2-4-14-8/h2-5H,6H2,1H3/b10-5- |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDGSPUTXXDTUPI-YHYXMXQVSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)CSC1=CC(=O)C2=CC=CO2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN\1C(=O)CS/C1=C\C(=O)C2=CC=CO2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
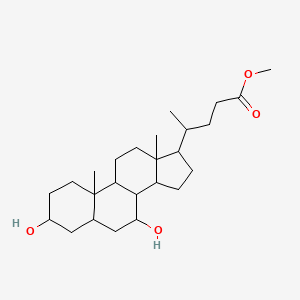
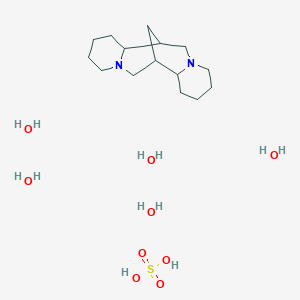
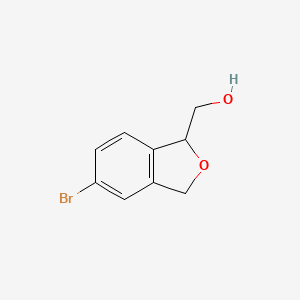
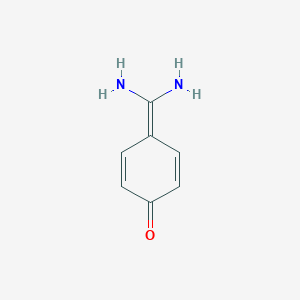
![ethyl (4R)-2-amino-6-bromo-4-[(1R)-1-cyano-2-ethoxy-2-oxoethyl]-4H-chromene-3-carboxylate](/img/structure/B7979453.png)
![[5-[4-[(4-Tert-butylbenzoyl)carbamothioylamino]anilino]-5-oxopentyl]-dimethylazanium;chloride](/img/structure/B7979455.png)
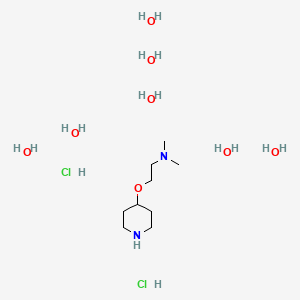
![4-[2-(Pyridin-4-yl)ethenyl]phenol](/img/structure/B7979473.png)
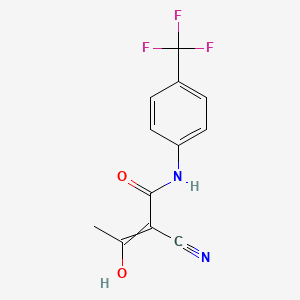
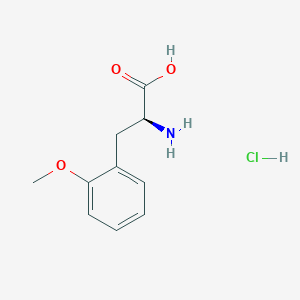
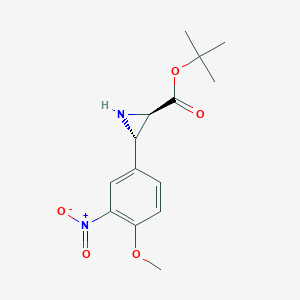
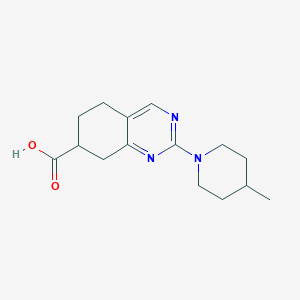
![(4-methyl-1-oxo[1,2,4]triazino[4,5-a]indol-2(1H)-yl)acetic acid](/img/structure/B7979511.png)
![1-[4-(trifluoromethyl)benzyl]-1H-indole-3-carbaldehyde](/img/structure/B7979517.png)
